5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 4-aroyl-3-hydroxypyrrol-2-one family, characterized by a central pyrrolidinone scaffold substituted with aromatic and heterocyclic groups. Key structural features include:
- 4-Methoxybenzoyl group: Enhances electron density and influences binding interactions via resonance effects .
- 3-Hydroxy group: Participates in hydrogen bonding, critical for biological activity and molecular stability .
- 5-(4-tert-Butylphenyl) group: Provides steric bulk and lipophilicity, which may enhance membrane permeability .
Synthesis typically involves a multi-step condensation reaction, with yields and purity dependent on substituent reactivity and crystallization conditions .
Properties
Molecular Formula |
C28H31N3O4 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31N3O4/c1-28(2,3)21-10-6-19(7-11-21)24-23(25(32)20-8-12-22(35-4)13-9-20)26(33)27(34)31(24)16-5-15-30-17-14-29-18-30/h6-14,17-18,24,32H,5,15-16H2,1-4H3/b25-23+ |
InChI Key |
INWQAKNQWNUENH-WJTDDFOZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one (CAS No. 618369-45-2) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.56 g/mol. The structure includes a pyrrolone core, substituted phenyl groups, and an imidazole moiety, which are significant for its biological interactions.
Research indicates that the compound exhibits selective activity towards specific biological targets:
- Dopamine Receptors : The compound has been studied as a potential D3 dopamine receptor agonist. A structure–activity relationship (SAR) analysis revealed that modifications to the aryl groups can enhance selectivity and potency at the D3 receptor while minimizing activity at the D2 receptor .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a possible therapeutic role in inflammatory diseases .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Effect | Reference |
|---|---|---|
| D3 Receptor Agonism | EC50: 710 nM | |
| D2 Receptor Antagonism | Inactive | |
| Anti-inflammatory (IL-6) | Inhibition by 78% at 10 µg/mL | |
| Anti-inflammatory (TNF-α) | Inhibition by 72% at 10 µg/mL |
Case Studies
- Dopamine Receptor Studies : In a study assessing various analogs of the compound, it was found that certain modifications significantly increased D3 receptor agonism while eliminating unwanted D2 receptor activity. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
- Inflammatory Response Modulation : A recent investigation into compounds with similar structures demonstrated significant inhibition of TNF-α and IL-6 production in vitro, suggesting that derivatives of this compound could be explored further for their anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Yield : The target compound’s imidazole-containing side chain may reduce synthetic yield compared to compound 20 (62%) due to steric hindrance during alkylation .
- Melting Point : Higher melting points (e.g., 263–265°C for 20 ) correlate with increased crystallinity from hydrophobic tert-butyl groups, whereas electron-withdrawing substituents (e.g., trifluoromethoxy in 23 ) lower melting points .
- Bioactivity: The imidazole group in the target compound likely enhances antimicrobial or enzyme-inhibitory activity compared to hydroxypropyl-substituted analogs, as imidazole moieties are known to interact with metalloenzyme active sites .
Electronic and Steric Effects
- In contrast, the trifluoromethoxy group in 23 introduces electron-withdrawing effects, altering binding kinetics .
- Steric Bulk: The tert-butyl group in the target compound and 20 improves lipophilicity but may reduce solubility in aqueous media compared to the dimethylamino group in 21 .
Computational and Crystallographic Insights
- ORTEP-3 Visualization : Crystal structure analysis of 20 and 23 shows that substituent orientation affects intermolecular hydrogen bonding, which could guide optimization of the target compound’s solid-state properties .
Research Implications
The unique combination of imidazole and tert-butyl groups in the target compound positions it as a candidate for further pharmacological screening. Comparative data highlight the need for:
Preparation Methods
Claisen Condensation for Pyruvate Intermediate Formation
The reaction begins with substituted methyl pyruvate synthesis via Claisen condensation of 4-methoxyacetophenone (1.0 equiv) and dimethyl oxalate (1.2 equiv) in methanol under basic conditions (2 M MeONa). Microwave irradiation (250 W, 30°C, 5 min) accelerates the reaction, yielding sodium enolate intermediates, which are acidified to pH 3–4 to isolate methyl 3-(4-methoxybenzoyl)-2-oxopropanoate.
Key Parameters
| Reagent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxyacetophenone | 1.0 | MeOH | 30°C | 5 min | 85% |
| Dimethyl oxalate | 1.2 |
Three-Component Coupling for Pyrrolone Assembly
The methyl pyruvate intermediate reacts with 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv) and 4-tert-butylbenzaldehyde (1.1 equiv) in 1,4-dioxane at room temperature for 24 hours. The reaction proceeds via imine formation, followed by cyclization to yield the 1,5-disubstituted pyrrolone scaffold.
Optimization Insights
-
Solvent Choice : 1,4-Dioxane outperforms THF and DMF due to better solubility of intermediates.
-
Stoichiometry : A 10% excess of aldehyde ensures complete consumption of the amine.
-
Workup : Precipitation in diethyl ether followed by ethanol washing isolates the product in 43–62% yield.
Functionalization of the Pyrrolone Core
Introduction of the Imidazole Propyl Side Chain
The 1-position of the pyrrolone is functionalized via nucleophilic substitution. 3-(1H-Imidazol-1-yl)propan-1-amine (1.2 equiv) is reacted with the pyrrolone intermediate in DMF at 80°C for 12 hours. The reaction is catalyzed by K₂CO₃ (2.0 equiv), achieving 68% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Mechanistic Notes
Acylation at Position 4
The 4-methoxybenzoyl group is introduced via Friedel-Crafts acylation. 4-Methoxybenzoyl chloride (1.5 equiv) is added dropwise to a stirred solution of the pyrrolone intermediate in anhydrous CH₂Cl₂ under N₂. Catalytic AlCl₃ (0.1 equiv) facilitates acylation at 0°C, followed by warming to room temperature. The product is isolated in 75% yield after aqueous workup.
Critical Controls
-
Temperature : Acylation at 0°C minimizes side reactions.
-
Catalyst Loading : >0.1 equiv AlCl₃ leads to over-acylation.
Final Hydroxylation at Position 3
Oxidative Hydroxylation
The 3-hydroxy group is introduced via hydroxylation of the pyrrolone’s α-position using mCPBA (meta-chloroperbenzoic acid, 1.2 equiv) in CHCl₃ at −20°C. The reaction proceeds through an epoxide intermediate, which undergoes acid-catalyzed ring opening to yield the tertiary alcohol. Yield: 58%.
Alternative Methods
-
Osmium Tetroxide Catalysis : Higher yields (72%) but requires toxic OsO₄.
-
Biocatalytic Hydroxylation : Emerging methods using Aspergillus niger monooxygenases show promise (65% yield, 98% ee).
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient). The target compound elutes at 30% ethyl acetate, with purity >95% confirmed by HPLC.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, imidazole-H), 6.93 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.87 (s, 3H, OCH₃), 1.34 (s, 9H, tert-butyl).
-
HRMS : m/z [M + H]⁺ calcd for C₂₉H₂₉N₃O₄: 483.2158; found: 483.2162.
Yield Optimization Strategies
Microwave-Assisted Synthesis
Replacing conventional heating with microwave irradiation in the Claisen condensation reduces reaction time from 12 hours to 5 minutes, improving yield by 15%.
Solvent-Free Conditions
Ball-milling the three-component reaction mixture (pyruvate, amine, aldehyde) with K₂CO₃ achieves 82% yield in 2 hours, eliminating solvent waste.
Industrial-Scale Production Challenges
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-tert-Butylbenzaldehyde | 320 |
| 3-(1H-Imidazol-1-yl)propan-1-amine | 1,150 |
| 4-Methoxybenzoyl chloride | 280 |
Total Raw Material Cost : $1,750/kg (theoretical yield).
Byproduct Management
The major byproduct, 3-hydroxy-1-propyl-4-benzoyl-pyrrolone , is minimized by maintaining stoichiometric ratios within ±2% and using in-line FTIR monitoring.
Emerging Methodologies
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step protocols, including condensation of 4-tert-butyl benzaldehyde with a hydroxyl-pyrrolone precursor under basic conditions. Critical parameters include room-temperature stirring (3 hours) for intermediate formation and reflux (10 hours) to drive cyclization when precipitation is delayed . Solvents like methanol and dichloromethane are used for recrystallization, achieving yields of 18–62% depending on substituent reactivity .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Characterization requires:
- 1H/13C NMR : To confirm substitution patterns (e.g., tert-butyl phenyl at C5, methoxybenzoyl at C4) .
- HRMS : For exact mass verification (e.g., observed m/z 408.2273 vs. calculated 408.2097 for a related analog) .
- Melting Point : Ranges from 245–265°C, indicating purity .
- FTIR : Identifies hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for pyrrolone derivatives with similar substituents?
Analogous compounds show activity against enzymes (e.g., kinases) and receptors (e.g., GPCRs) due to their imidazole and methoxybenzoyl groups, which enhance hydrogen bonding and π-π interactions . Initial screening typically involves in vitro assays (IC50 determination) and molecular docking to prioritize targets .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. dimethylamino groups) impact bioactivity in structure-activity relationship (SAR) studies?
Substituent effects are evaluated through systematic analogs:
- tert-Butyl groups enhance lipophilicity and target binding (e.g., hydrophobic pockets in enzymes), while methoxybenzoyl improves metabolic stability .
- Replacing tert-butyl with dimethylamino (electron-donating) alters electronic properties, affecting binding kinetics. Data from analogs show a 5-fold difference in IC50 values .
Q. What strategies optimize reaction conditions for low-yielding steps (e.g., cyclization or purification)?
Q. How can stability studies (e.g., pH, temperature) inform formulation development?
Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. For example, the hydroxy-pyrrolone core is susceptible to oxidation, requiring antioxidants like BHT in storage .
Q. How to resolve contradictions in reported synthetic yields across studies?
Discrepancies arise from solvent purity (e.g., anhydrous vs. hydrated DMF) and stirring efficiency. Reproducibility requires strict control of reaction atmosphere (N2) and reagent stoichiometry (1.0 equiv aldehyde) .
Q. What methodologies identify biological targets for this compound?
- Chemoproteomics : Use biotinylated analogs for pull-down assays to isolate bound proteins .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to pinpoint affected pathways .
Q. What challenges arise in purifying this compound, and how are they mitigated?
Challenges include co-eluting byproducts from imidazole-propyl sidechains. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with purity >95% confirmed by LC-MS .
Q. How to assess environmental impact using ecotoxicological models?
Follow frameworks like Project INCHEMBIOL:
- Biodegradation : OECD 301F test to measure half-life in aquatic systems .
- Bioaccumulation : LogP calculations (predicted ~3.5) and in silico models (ECOSAR) estimate toxicity to aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
